Euphorbetin

Description

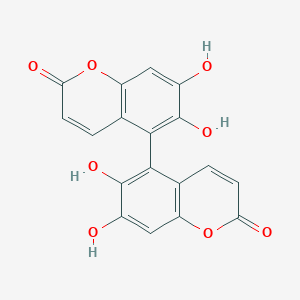

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-(6,7-dihydroxy-2-oxochromen-5-yl)-6,7-dihydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10O8/c19-9-5-11-7(1-3-13(21)25-11)15(17(9)23)16-8-2-4-14(22)26-12(8)6-10(20)18(16)24/h1-6,19-20,23-24H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAPGDLENWJYSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2)O)O)C3=C(C(=CC4=C3C=CC(=O)O4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Euphorbetin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbetin, a polyphenolic compound found in various Euphorbia species, has demonstrated significant anti-cancer potential in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary modes of action identified are the induction of apoptosis through both intrinsic and extrinsic pathways, modulation of the PI3K/Akt survival pathway, and induction of cell cycle arrest. While much of the existing research has been conducted using extracts from Euphorbia plants, which contain a mixture of bioactive compounds including this compound, this guide synthesizes the available data to present a cohesive picture of its molecular interactions and therapeutic potential.

Introduction

This compound is a constituent of various plants belonging to the genus Euphorbia. Ethanolic extracts of Euphorbia lathyris seeds, rich in polyphenols like this compound, have shown notable antiproliferative effects against several cancer cell lines, particularly colon cancer and glioblastoma multiforme.[1][2] This has spurred interest in elucidating the specific molecular mechanisms by which this compound and related compounds exert their anti-cancer activities. This guide will delve into the key signaling pathways and cellular processes targeted by this compound and its containing extracts.

Induction of Apoptosis

A primary mechanism of action for this compound and Euphorbia extracts is the induction of programmed cell death, or apoptosis, in cancer cells. Evidence suggests the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic Apoptotic Pathway

The intrinsic pathway is initiated by intracellular stress and converges on the mitochondria. Euphorbia extracts have been shown to modulate the Bcl-2 family of proteins, which are key regulators of this pathway. Specifically, an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2 has been observed. This shift in balance leads to mitochondrial outer membrane permeabilization, resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then associates with Apaf-1 and pro-caspase-9 to form the apoptosome, leading to the activation of caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell.[3]

Extrinsic Apoptotic Pathway

The extrinsic pathway is triggered by the binding of extracellular death ligands to transmembrane death receptors. Studies have indicated that Euphorbia extracts can upregulate the expression of the Fas death receptor. Ligand binding to Fas initiates the formation of the death-inducing signaling complex (DISC), which leads to the activation of the initiator caspase-8. Activated caspase-8 can then directly cleave and activate executioner caspases like caspase-3, or it can cleave the Bcl-2 family protein Bid into tBid, which then amplifies the apoptotic signal through the intrinsic pathway. The overexpression of caspases 9, 3, and 8 has been reported in cells treated with an ethanolic extract of Euphorbia lathyris seeds.[1]

Modulation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. Extracts from Euphorbia fischeriana have been shown to inhibit this pathway, contributing to their anti-cancer effects.

The mechanism of inhibition involves the upregulation of the tumor suppressor protein, Phosphatase and Tensin Homolog (PTEN). PTEN is a lipid phosphatase that dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), the product of PI3K. By reducing the levels of PIP3, PTEN prevents the recruitment and subsequent phosphorylation-dependent activation of Akt. The downregulation of phosphorylated Akt (p-Akt) has been observed in cancer cells treated with Euphorbia extracts. Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation, and can also sensitize cells to apoptosis.

Induction of Cell Cycle Arrest and Cytoskeletal Disruption

In addition to inducing apoptosis, Euphorbia extracts have been reported to interfere with the cell cycle, leading to the arrest of cancer cells in various phases. The specific phase of arrest appears to be dependent on the cancer cell type. For example, G0/G1 arrest has been observed in T84 colon cancer cells, while an accumulation of cells in the S and G2/M phases has been seen in HCT-15 colon cancer cells and MCF-7 breast cancer cells.[4] This suggests that components of the extracts, likely including this compound, can modulate the activity of key cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs).

Furthermore, there are initial reports suggesting that compounds from Euphorbia lathyris may disrupt the microtubule network and induce actin filament aggregation. Such interference with the cytoskeleton can inhibit cell division, migration, and invasion.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the anti-cancer effects of Euphorbia extracts. It is important to note that these values are for extracts and not for purified this compound, unless otherwise specified.

Table 1: Cytotoxicity of Euphorbia Extracts in Various Cancer Cell Lines

| Extract Source | Cancer Cell Line | IC50 Value (µg/mL) |

| Euphorbia lathyris (ethanolic) | T84 (Colon) | 16.3 ± 2.54 |

| Euphorbia lathyris (ethanolic) | HCT-15 (Colon) | 72.9 ± 1.27 |

| Euphorbia lathyris (ethanolic) | U87MG (Glioblastoma) | 35.2 ± 3.18 |

| Euphorbia lathyris (ethanolic) | A172 (Glioblastoma) | 48.6 ± 4.21 |

| Euphorbia hirta (methanolic) | MCF-7 (Breast) | 25.26 |

| Euphorbia szovitsii (hydroalcoholic) | MDA-MB-231 (Breast) | 76.78 (24h), 59.71 (48h) |

Table 2: Effects of Euphorbia Extracts on Apoptosis and Cell Cycle

| Extract/Compound & Concentration | Cell Line | Parameter | Observation |

| Euphorbia hirta (25.00 µg/mL) | MCF-7 | Apoptosis | 34.97% early apoptotic cells at 24h |

| Euphorbia hebecarpa (100 µg/mL) | HeLa | Apoptosis | 98.5 ± 0.1% apoptotic cells |

| Euphorbia petiolata (100 µg/mL) | K562 | Apoptosis | 57.7 ± 1.9% apoptotic cells |

| Euphorbia lathyris (IC50) | T84 | Cell Cycle | Increase in G0/G1 phase |

| Euphorbia lathyris (IC50) | HCT-15 | Cell Cycle | Increase in S and G2/M phases |

| Euphornin (200 mg/L) | HeLa | Cell Cycle | Increase in G2/M phase |

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the research on Euphorbia extracts.

Cell Viability Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the Euphorbia extract or purified this compound and incubate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

-

Seed cells in a 6-well plate and treat with the test compound for the desired time.

-

Harvest the cells, including both adherent and floating cells, and wash with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cell Cycle Analysis

-

Treat cells with the test compound for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol and store at -20°C overnight.

-

Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells by flow cytometry.

-

Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

-

Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against the target proteins (e.g., caspases, Bcl-2, Bax, Akt, p-Akt, PTEN) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., GAPDH or β-actin) to normalize protein expression levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound and its containing Euphorbia extracts exert their anti-cancer effects through a multi-pronged approach involving the induction of apoptosis, inhibition of the PI3K/Akt survival pathway, and disruption of the cell cycle. While the general mechanisms are becoming clearer, a significant limitation in the current body of research is the predominant use of crude extracts. Future studies should focus on using purified this compound to delineate its specific contributions to the observed biological activities and to determine its precise molecular targets. Further investigation into its effects on the cytoskeleton and its potential for in vivo efficacy and safety are also crucial next steps in evaluating this compound as a potential therapeutic agent for cancer treatment.

References

- 1. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Euphorbiaceae-Derived Compounds in Apoptosis Induction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds derived from the Euphorbia genus of plants have garnered significant interest in oncological research for their potent cytotoxic and apoptosis-inducing properties. While the term "Euphorbetin" refers to a specific chemical entity (C18H10O8), much of the contemporary research on apoptosis induction from this genus focuses on other bioactive molecules such as Euphornin and Euphorbiasteroid, as well as various extracts from Euphorbia species. This technical guide provides an in-depth overview of the molecular mechanisms underlying the pro-apoptotic effects of these compounds, with a focus on key signaling pathways, experimental validation, and quantitative data.

Core Apoptotic Pathways Activated by Euphorbia-Derived Compounds

Research has demonstrated that compounds and extracts from Euphorbia species can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is a major mechanism of apoptosis initiated by cellular stress. Several studies have shown that Euphorbia-derived compounds modulate key proteins in this pathway. For instance, treatment of cancer cells with these compounds often leads to:

-

Upregulation of Bax: Bax is a pro-apoptotic protein that, upon activation, leads to the permeabilization of the mitochondrial outer membrane.

-

Downregulation of Bcl-2: Bcl-2 is an anti-apoptotic protein that normally functions to inhibit apoptosis. A decreased Bcl-2 to Bax ratio is a hallmark of apoptosis induction.[1][2]

-

Mitochondrial Membrane Potential (MMP) Collapse: The altered Bax/Bcl-2 ratio disrupts the integrity of the mitochondrial membrane, leading to a loss of MMP.[2]

-

Cytochrome c Release: The permeabilized mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.

-

Caspase-9 and -3 Activation: In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[2]

Extrinsic (Death Receptor) Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. Evidence suggests that some Euphorbia extracts can also engage this pathway:

-

Fas Receptor Upregulation: Studies have shown an upregulation of the Fas death receptor on the cell surface following treatment with certain Euphorbia extracts.[1]

-

Caspase-8 Activation: The engagement of Fas leads to the recruitment of the adaptor protein FADD and pro-caspase-8, leading to the activation of caspase-8.

-

Caspase-3 Activation: Activated caspase-8 can then directly cleave and activate the executioner caspase-3, converging with the intrinsic pathway to execute apoptosis.[2]

Other Signaling Pathways Implicated

-

SHP-1/STAT3 Pathway: Euphorbiasteroid has been shown to induce apoptosis and autophagy by promoting the expression of SHP-1 protein and suppressing the activation of STAT3.[3][4]

-

PI3K/AKT, MAPKs, and NF-κB Signaling Pathways: The flavonoid Eupafolin, found in some Euphorbia species, has been observed to induce apoptosis by inhibiting these critical cell survival pathways.[5]

Quantitative Data on Apoptosis Induction

The following tables summarize key quantitative data from various studies on the pro-apoptotic effects of Euphorbia-derived compounds and extracts.

| Compound/Extract | Cell Line | IC50 Value | Key Molecular Effects | Reference |

| Euphornin | HeLa | 50-200 mg/mL (concentration range) | Increased Bax, decreased Bcl-2, loss of MMP, increased Caspase-3, -8, -9, -10 | [2] |

| Euphorbiasteroid | HCCLM3, Hep3B | 50 µM (for apoptosis assay) | Suppressed STAT3 activation, promoted SHP-1 expression, increased cleaved PARP and Caspase-3 | [3][4] |

| E. hebecarpa extract | HeLa | 100 µg/ml (for apoptosis induction) | Upregulation of Fas and Bax, downregulation of Bcl-2, increased Caspase-3 activation | [1] |

| E. petiolata extract | K562 | 100 µg/ml (for apoptosis induction) | Upregulation of Fas and Bax, downregulation of Bcl-2, increased Caspase-3 activation | [1] |

| E. formosana extract | THP-1 | 50-200 µg/mL | Loss of MMP, release of cytochrome c, increased FADD and Fas expression | [6][7][8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the pro-apoptotic effects of Euphorbia-derived compounds.

Cell Viability and Proliferation Assays

-

MTT Assay: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for specified time periods. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is then added, and the resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Apoptosis Detection

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Cells are treated with the compound, harvested, and then stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells, while PI enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes.[4][6]

-

Hoechst Staining: This fluorescent stain is used to visualize nuclear morphology. Apoptotic cells typically exhibit condensed or fragmented chromatin, which can be observed under a fluorescence microscope after staining with Hoechst 33342 or 33258.

Western Blot Analysis

-

Protein Expression Analysis: Western blotting is used to quantify the expression levels of key apoptosis-related proteins. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane is then incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, Caspase-3, PARP, STAT3), followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caspase Activity Assays

-

Colorimetric or Fluorometric Assays: These assays quantify the activity of specific caspases (e.g., Caspase-3, -8, -9). Cell lysates are incubated with a caspase-specific substrate that is conjugated to a chromophore or a fluorophore. The cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be measured using a spectrophotometer or a fluorometer.

Mitochondrial Membrane Potential (MMP) Assay

-

JC-1 Staining: JC-1 is a lipophilic, cationic dye that accumulates in mitochondria. In healthy cells with a high MMP, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low MMP, JC-1 remains in its monomeric form and emits green fluorescence. The ratio of red to green fluorescence, often measured by flow cytometry, provides a quantitative measure of MMP.

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Apoptosis induction pathways activated by Euphorbia-derived compounds.

Caption: Standard workflow for Western blot analysis of apoptotic proteins.

Conclusion

The compounds derived from the Euphorbia genus represent a promising source for the development of novel anticancer therapeutics. Their ability to induce apoptosis through multiple, well-defined signaling pathways provides a strong rationale for their continued investigation. This guide has summarized the key molecular mechanisms, quantitative data, and experimental methodologies related to the pro-apoptotic effects of these natural products. Further research is warranted to isolate and characterize additional bioactive compounds from Euphorbia species and to evaluate their therapeutic potential in preclinical and clinical settings.

References

- 1. Tumor Cell Death via Apoptosis and Improvement of Activated Lymphocyte Cytokine Secretion by Extracts from Euphorbia Hebecarpa and Euphorbia Petiolata - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Eupafolin induces apoptosis and autophagy of breast cancer cells through PI3K/AKT, MAPKs and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Euphorbia formosana Root Extract Induces Apoptosis by Caspase-Dependent Cell Death via Fas and Mitochondrial Pathway in THP-1 Human Leukemic Cells [mdpi.com]

- 8. researchgate.net [researchgate.net]

Euphorbetin: A Technical Guide to Its Natural Sources, Extraction, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Euphorbetin, a polyphenolic compound, has garnered significant interest within the scientific community for its potential therapeutic applications. Primarily found in the plant genus Euphorbia, this bioactive molecule has demonstrated notable biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and a summary of its known biological effects. Quantitative data are presented in structured tables for comparative analysis, and experimental protocols are detailed to facilitate reproducibility. Additionally, this document includes diagrammatic representations of the extraction workflow and a hypothesized signaling pathway potentially modulated by this compound, based on the activities of extracts in which it is a major component.

Natural Sources of this compound

This compound is predominantly found in plants belonging to the Euphorbiaceae family, a large and diverse group of flowering plants. The primary and most studied source of this compound is the seed of Euphorbia lathyris, commonly known as caper spurge or mole plant. Ethanolic extracts of E. lathyris seeds have been shown to be particularly rich in this compound, alongside other polyphenolic compounds such as esculetin, gaultherin, and kaempferol-3-rutinoside[1].

While Euphorbia lathyris is the most cited source, other species within the Euphorbia genus may also contain this compound, though quantitative data is less readily available. The concentration of this compound can vary depending on the plant part, geographical location, and harvesting time.

Extraction and Purification of this compound

The extraction and purification of this compound from its natural sources involve a multi-step process, beginning with solvent extraction followed by chromatographic separation. The following sections detail the experimental protocols for these procedures.

Extraction Methodologies

Several methods have been employed for the extraction of compounds from Euphorbia species. Ethanolic extraction is a common and effective method for obtaining a crude extract containing this compound.

Table 1: Comparison of Extraction Methods for Compounds from Euphorbia Species

| Extraction Method | Solvent System | Key Parameters | Typical Yield/Purity | Reference |

| Maceration | Ethanol, Methanol | Room temperature, 24-72 hours | Variable | General |

| Soxhlet Extraction | Ethanol, Methanol, Ethyl Acetate | 60-80°C, 3-6 hours | Higher yield than maceration | General |

| Reflux Extraction | 95% Ethanol | 3 cycles, 2-3 hours each | High yield | General |

| Ethanolic Extraction of Defatted Seeds | Ethanol:Water:HCl (50:50:0.2) | pH 2, 4°C, 30 min stirring | 117.5 ± 9.22 mg/g flour | [2][3] |

Detailed Experimental Protocol: Ethanolic Extraction from Euphorbia lathyris Seeds

This protocol is based on a method reported for obtaining a polyphenol-rich extract from Euphorbia lathyris seeds[2][3].

Materials:

-

Mature seeds of Euphorbia lathyris

-

Hexane (for defatting)

-

Ethanol (reagent grade)

-

Deionized water

-

Hydrochloric acid (12 N)

-

Magnetic stirrer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Defatting: The seeds are first ground into a fine powder. The powder is then subjected to extraction with hexane to remove lipids. This can be done using a Soxhlet apparatus or by repeated maceration.

-

Extraction:

-

Prepare an extraction solvent of Ethanol:Water:12 N HCl in a 50:50:0.2 volume ratio. Adjust the pH to 2.

-

Mix 5 g of the defatted seed flour with 15 mL of the extraction solvent.

-

Stir the mixture on a magnetic stirrer for 30 minutes at 4°C in a reducing atmosphere (e.g., under a nitrogen blanket) to minimize oxidation of phenolic compounds.

-

Centrifuge the mixture at 3000 rpm for 5 minutes.

-

Collect the supernatant. The pellet can be re-extracted to maximize yield.

-

-

Concentration: The collected supernatants are combined, and the ethanol is removed under reduced pressure using a rotary evaporator. The resulting aqueous extract can be used for further purification or stored at -20°C.

Purification Methodologies

Purification of this compound from the crude extract is typically achieved through chromatographic techniques. Column chromatography and preparative High-Performance Liquid Chromatography (HPLC) are the most common methods.

Table 2: Chromatographic Methods for Purification of Compounds from Euphorbia Extracts

| Chromatographic Technique | Stationary Phase | Mobile Phase | Detection | Reference |

| Column Chromatography | Silica gel (60-120 mesh) | Gradient of n-hexane, ethyl acetate, chloroform, methanol | TLC monitoring | General |

| Preparative HPLC | C18 reverse-phase column | Gradient of acetonitrile and water | UV-Vis detector (e.g., 254 nm) | General |

Detailed Experimental Protocol: Purification by Column Chromatography and Preparative HPLC

2.4.1. Column Chromatography (Initial Fractionation)

-

Column Packing: A glass column is packed with silica gel (60-120 mesh) as the stationary phase, using a non-polar solvent like n-hexane to create a slurry and ensure even packing.

-

Sample Loading: The concentrated crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution: The column is eluted with a gradient of solvents with increasing polarity. A typical gradient might start with 100% n-hexane, gradually introducing ethyl acetate, and then moving to more polar solvents like chloroform and methanol mixtures.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound. Fractions with similar TLC profiles are pooled.

2.4.2. Preparative HPLC (Final Purification)

-

Column and Mobile Phase: A C18 reverse-phase preparative HPLC column is used. The mobile phase typically consists of a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.

-

Sample Injection: The pooled fractions from column chromatography are dissolved in a suitable solvent and injected into the preparative HPLC system.

-

Elution and Fraction Collection: A gradient elution program is run to separate the components. For example, a linear gradient from 10% to 90% acetonitrile over 40 minutes can be effective. The eluent is monitored with a UV-Vis detector, and the peak corresponding to this compound is collected.

-

Purity Analysis: The purity of the isolated this compound is confirmed using analytical HPLC with a Diode Array Detector (DAD).

Biological Activity and Signaling Pathways

Extracts from Euphorbia lathyris seeds, which are rich in this compound, have been shown to possess significant anti-proliferative activity against various cancer cell lines, including colon cancer and glioblastoma multiforme[1]. The mechanism of action for the crude extract involves the induction of apoptosis through the overexpression of caspase-9, caspase-3, and caspase-8, as well as the activation of autophagy[1].

It is crucial to note that while this compound is a major component of these bioactive extracts, there is currently a lack of studies investigating the specific signaling pathways modulated by isolated this compound. The observed biological effects are likely a result of the synergistic action of multiple compounds within the extract.

Hypothesized Signaling Pathway for this compound-Containing Extracts

Based on the known apoptotic effects of Euphorbia lathyris extracts, a potential signaling pathway can be hypothesized. The induction of apoptosis often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases like caspase-3. The reported overexpression of caspase-9 (an initiator of the intrinsic pathway) and caspase-8 (an initiator of the extrinsic pathway) suggests that the extract may activate both pathways.

Below is a diagram illustrating a generalized apoptosis pathway that could be triggered by the bioactive components of the Euphorbia lathyris extract, including this compound.

Caption: Hypothesized apoptosis signaling pathway induced by this compound-containing extracts.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Euphorbia lathyris seeds.

Caption: Workflow for the extraction and purification of this compound.

Conclusion and Future Directions

This compound, a promising bioactive compound from Euphorbia species, can be efficiently extracted and purified using a combination of solvent extraction and chromatographic techniques. While extracts containing this compound demonstrate significant anti-cancer properties through the induction of apoptosis, further research is imperative to elucidate the specific molecular targets and signaling pathways of isolated this compound. Such studies will be crucial for understanding its precise mechanism of action and for the potential development of this compound as a therapeutic agent. Future investigations should focus on target identification studies and in-depth analysis of its effects on various cellular signaling cascades.

References

Euphorbetin: A Technical Whitepaper on its Anticancer Potential

For Immediate Release

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging evidence supporting the potential of Euphorbetin and related compounds from the Euphorbia genus as anticancer agents. The document synthesizes key findings on its mechanisms of action, summarizes quantitative data from preclinical studies, and provides detailed experimental protocols for the methodologies cited.

Executive Summary

Natural products remain a vital source for the discovery of novel therapeutic agents. This compound, a polyphenolic compound found in plants of the Euphorbia family, has been identified as a component of extracts showing significant antiproliferative and pro-apoptotic activity against various cancer cell lines. Research, particularly on this compound-containing extracts and the closely related compound Euphornin, has elucidated mechanisms involving the induction of apoptosis via mitochondrial and caspase-mediated pathways, as well as cell cycle arrest. This whitepaper consolidates the current scientific data to facilitate further research and development of this compound as a potential oncologic therapy.

Mechanism of Action

The anticancer effects of this compound and related compounds are primarily attributed to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis

Studies on ethanolic extracts of Euphorbia lathyris seeds, which are rich in this compound, have demonstrated that the induction of apoptosis is a key mechanism of its antitumor activity.[1][2] This process is mediated by the overexpression and activation of key executioner proteins in the apoptotic cascade. Specifically, the activation of caspase-9, caspase-3, and caspase-8 has been observed in colon cancer and glioblastoma multiforme cell lines treated with these extracts.[1][2]

Further mechanistic detail is provided by studies on Euphornin, a bioactive compound isolated from Euphorbia helioscopia.[3] Euphornin induces apoptosis in human cervical adenocarcinoma (HeLa) cells through both the intrinsic (mitochondrial) and extrinsic pathways.[3]

-

Mitochondrial Pathway : Treatment with Euphornin leads to an altered ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm.[3]

-

Caspase Activation : The release of cytochrome c triggers the activation of caspase-9, an initiator caspase in the intrinsic pathway. Concurrently, Euphornin treatment markedly increases the levels of cleaved (active) forms of caspase-3, caspase-8, caspase-9, and caspase-10, indicating a broad activation of the caspase cascade.[3]

The convergence of these pathways on the executioner caspase-3 leads to the systematic dismantling of the cell, characteristic of apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, Euphornin has been shown to inhibit cancer cell proliferation by arresting the cell cycle. Flow cytometry analysis of HeLa cells treated with Euphornin revealed a dose-dependent increase in the population of cells in the G2/M phase.[3] This cell cycle blockade is associated with an increased level of the phosphorylated form of Cyclin-Dependent Kinase 1 (phospho-CDK1 at Tyr15), a key regulator of the G2/M transition.[3]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic and antiproliferative effects of this compound-containing extracts and related compounds have been quantified against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and apoptosis induction rates are summarized below.

Table 1: IC50 Values of Euphorbia lathyris Ethanolic Extract

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| T-84 | Colon Cancer | 16.3 ± 2.54 | [2] |

| HCT-15 | Colon Cancer (Chemo-resistant) | 72.9 ± 1.27 | [2] |

| A-172 | Glioblastoma Multiforme | 18.6 ± 1.64 | [2] |

| CCD18 | Normal Colon Fibroblast | 266.0 ± 18.5 | [2] |

The higher IC50 value against the normal colon cell line (CCD18) suggests a degree of selective toxicity towards cancer cells.

Table 2: Apoptosis Induction by Euphornin in HeLa Cells

| Treatment Concentration | Apoptosis Rate (%) | Reference |

| Control | (Baseline) | [3] |

| Low Dose | 25.3% | [3] |

| High Dose | 52.6% | [3] |

Data demonstrates a concentration-dependent increase in apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections describe the protocols used in the cited studies.

Cell Viability and Cytotoxicity Assays

This assay is used to measure drug-induced cytotoxicity based on the measurement of cellular protein content.

-

Cell Plating: Seed cells (e.g., HeLa) in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.

-

Treatment: Treat cells with various concentrations of the test compound (e.g., Euphornin) and a vehicle control for specified time periods (e.g., 48 hours).

-

Fixation: Discard the supernatant and fix the cells by adding 10% trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water to remove TCA.

-

Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Measurement: Read the absorbance at 510 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Apoptosis Detection

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat with the test compound for the desired duration (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

References

- 1. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antitumor Effect of the Ethanolic Extract from Seeds of Euphorbia lathyris in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Euphornin reduces proliferation of human cervical adenocarcinoma HeLa cells through induction of apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activities of Euphorbetin from Euphorbia lathyris: A Technical Whitepaper for Researchers

Abstract

Euphorbetin, a constituent of Euphorbia lathyris, belongs to a class of bioactive compounds that have demonstrated significant potential in preclinical research. This technical guide provides an in-depth overview of the known biological activities of compounds from Euphorbia lathyris, with a focus on cytotoxic, anti-inflammatory, and antiviral properties that may be attributed to its constituents like this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development efforts. While much of the existing research has been conducted on extracts of Euphorbia lathyris or related compounds, the findings present a strong foundation for investigating the specific therapeutic potential of isolated this compound.

Introduction

Euphorbia lathyris, commonly known as caper spurge, has a history of use in traditional medicine.[1] Phytochemical analyses have revealed a rich composition of bioactive molecules, including a variety of diterpenoids.[1][2] Among these, this compound is a notable constituent. The Euphorbiaceae family is a source of compounds with demonstrated anti-inflammatory and cytotoxic activities.[2] Extracts from Euphorbia lathyris containing this compound have shown promising antitumor activity against various cancer cell lines.[3] This whitepaper consolidates the current understanding of the biological activities associated with Euphorbia lathyris and its constituents, providing a technical resource for researchers and drug development professionals.

Cytotoxic Activity

Extracts of Euphorbia lathyris and its isolated diterpenoids have exhibited significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of this activity appears to be the induction of apoptosis and autophagy.[4]

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values for various extracts and compounds from Euphorbia species against different cancer cell lines. It is important to note that while this compound is a component of E. lathyris extracts, specific IC50 values for the isolated compound are not widely reported. The data presented for related compounds and extracts, however, suggest its potential cytotoxic potency.

| Compound/Extract | Cell Line | Cancer Type | IC50 (µg/mL) | IC50 (µM) | Reference |

| Euphorbia triaculeata extract | MCF-7 | Breast Carcinoma | 26 | - | [5] |

| Euphorbia triaculeata extract | PC-3 | Prostate Cancer | 48 | - | [5] |

| E. officinarum L. | CACO2 | Human Colon Adenocarcinoma | - | 7.2 | [6] |

| E. lactea Haw. | HepG2 | Human Hepatoma | - | 5.2 | [6] |

| E. lactea Haw. | MCF-7 | Human Breast Adenocarcinoma | - | 5.1 | [6] |

| Euphol | Pancreatic Carcinoma | Pancreatic Cancer | - | 6.84 | [1] |

| Euphol | Esophageal Squamous Cell | Esophageal Cancer | - | 11.08 | [1] |

Mechanisms of Cytotoxicity: Apoptosis and Autophagy

Studies on extracts from Euphorbia species suggest that their cytotoxic effects are mediated through the induction of programmed cell death. Euphorbiasteroid, a compound from Euphorbia, has been shown to induce both apoptosis and autophagy in hepatocellular carcinoma cells.[4] This dual mechanism of action is significant, as inducing multiple forms of cell death can be a strategy to overcome resistance to apoptosis-inducing therapies.[4] The induction of apoptosis is often characterized by the activation of caspases and changes in the expression of Bcl-2 family proteins.[7] Autophagy, a cellular self-degradation process, can also contribute to cell death when induced to excess.[4]

The proposed mechanism involves the modulation of the SHP-1/STAT3 signaling pathway.[4] By suppressing the activation of STAT3, a transcription factor involved in cell survival and proliferation, compounds like Euphorbiasteroid can trigger both apoptotic and autophagic cell death.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7, PC-3)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

This compound or E. lathyris extract

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound or the extract in culture medium. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with the solvent used to dissolve the compound). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Experimental Workflow for Cytotoxicity Assessment

Caption: Workflow for determining the cytotoxic activity of this compound using the MTT assay.

Anti-inflammatory Activity

Compounds from various Euphorbia species have demonstrated potent anti-inflammatory effects.[8][9][10] The mechanisms underlying this activity are often linked to the modulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[11][12][13]

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response.[14] In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[15] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[15] This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[15] Ingenane-type diterpenoids from Euphorbia neriifolia have been shown to inhibit the phosphorylation of IκBα and the nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the inflammatory response.[11]

NF-κB Signaling Pathway and Potential Inhibition by this compound

Caption: Proposed mechanism of NF-κB inhibition by this compound.

Experimental Protocol: NF-κB Nuclear Translocation Assay

This immunofluorescence-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.

Materials:

-

RAW 264.7 macrophage cells or other suitable cell line

-

Lipopolysaccharide (LPS)

-

This compound

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65

-

Fluorescently labeled secondary antibody

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Fluorescence microscope

Procedure:

-

Cell Culture and Treatment: Seed cells on coverslips in a 24-well plate. The following day, pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate with LPS (e.g., 1 µg/mL) for 30-60 minutes.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Immunostaining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-p65 antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Nuclear Staining and Mounting: Stain the nuclei with DAPI for 5 minutes. Mount the coverslips on microscope slides.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Capture images and analyze the nuclear localization of the p65 subunit.

Antiviral Activity

While specific studies on the antiviral activity of isolated this compound are limited, extracts from various Euphorbia species have shown inhibitory effects against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV).[3][16]

Potential Mechanisms of Antiviral Action

The antiviral activity of compounds from Euphorbia species may be attributed to several mechanisms. For instance, some extracts have been shown to inhibit the reverse transcriptase of HIV.[3] Another potential mechanism is the interference with viral entry and attachment to host cells. Flavonoids from Euphorbia have also been implicated in the downregulation of viral antigen secretion in Hepatitis B virus (HBV) models.[17]

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the effect of a compound on the replication of a virus.

Materials:

-

Vero cells or other susceptible cell line

-

Virus stock (e.g., HSV-1)

-

This compound

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., infection medium with 0.5% methylcellulose)

-

Crystal violet solution

Procedure:

-

Cell Monolayer Preparation: Seed cells in a 24-well plate to form a confluent monolayer.

-

Virus Infection: Dilute the virus stock to a concentration that produces a countable number of plaques. Infect the cell monolayers with the virus for 1 hour at 37°C.

-

Compound Treatment: After infection, remove the virus inoculum and wash the cells. Add overlay medium containing different concentrations of this compound.

-

Plaque Formation: Incubate the plates for 2-3 days until plaques are visible.

-

Plaque Staining: Remove the overlay medium and stain the cells with crystal violet solution.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque inhibition compared to the virus control.

Modulation of Other Signaling Pathways

Beyond the NF-κB pathway, compounds from Euphorbia species are thought to influence other critical cellular signaling networks, such as the PI3K/Akt/mTOR pathway.

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival.[18][19] Dysregulation of this pathway is a common feature in many cancers.[20] Extracts from Euphorbia fischeriana have been shown to inhibit this pathway, leading to the suppression of tumor growth and metastasis.[20][21] The mechanism involves the upregulation of PTEN, a tumor suppressor that negatively regulates the PI3K/Akt pathway, and the downregulation of phosphorylated Akt.[20]

PI3K/Akt/mTOR Signaling Pathway and Potential Modulation

Caption: Overview of the PI3K/Akt/mTOR pathway and potential points of inhibition.

Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, including the phosphorylated (activated) forms of signaling molecules.

Materials:

-

Cancer cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Lyse the treated cells and quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and incubate with primary antibodies overnight. Wash and incubate with HRP-conjugated secondary antibodies.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that Euphorbia lathyris is a source of bioactive compounds with significant potential for the development of novel therapeutics. While this compound is a known constituent, further research is required to isolate this compound in sufficient quantities and to perform detailed investigations into its specific biological activities and mechanisms of action.

Future research should focus on:

-

Isolation and Purification of this compound: To enable precise in vitro and in vivo studies.

-

Mechanism of Action Studies: Elucidating the specific molecular targets of this compound within the PI3K/Akt/mTOR and NF-κB signaling pathways.

-

In Vivo Efficacy: Evaluating the antitumor, anti-inflammatory, and antiviral effects of purified this compound in animal models.

-

Structure-Activity Relationship Studies: To identify key functional groups responsible for its biological activities and to guide the synthesis of more potent analogs.

This technical guide provides a solid foundation for these future investigations, which will be crucial in unlocking the full therapeutic potential of this compound.

References

- 1. In vitro screening of cytotoxic activity of euphol from Euphorbia tirucalli on a large panel of human cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antiviral activities of extracts of Euphorbia hirta L. against HIV-1, HIV-2 and SIVmac251 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Euphorbiasteroid Induces Apoptosis as Well as Autophagy through Modulating SHP-1/STAT3 Pathway in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of Cytotoxic and Genotoxic Effects of Euphorbia Triaculeata Forssk. Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Apoptosis and autophagy induction as mechanism of cancer prevention by naturally occurring dietary agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Euphorbia species latex: A comprehensive review on phytochemistry and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidant and Anti-Inflammatory Activity of the Ethanolic Extract of Euphorbia Hirta Leaf Extract: An In Vitro and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial and Anti-Inflammatory Potential of Euphorbia paralias (L.): a bioprospecting study with phytoconstituents analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PKCδ/MAPKs and NF-κB Pathways are Involved in the Regulation of Ingenane-Type Diterpenoids from Euphorbia neriifolia on Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Flavonoids of Euphorbia hirta inhibit inflammatory mechanisms via Nrf2 and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxic and antiviral activities of Colombian medicinal plant extracts of the Euphorbia genus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Novel Anti-Hepatitis B Virus Activity of Euphorbia schimperi and Its Quercetin and Kaempferol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Modulation of the PI3K/Akt/mTOR signaling pathway by probiotics as a fruitful target for orchestrating the immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Euphorbia fischeriana Steud inhibits malignant melanoma via modulation of the phosphoinositide-3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anticoagulant Potential of the Euphorbiaceae Family: A Technical Overview

A Note to Our Readers: Initial research into the anticoagulant properties of a specific compound denoted as "Euphorbetin" did not yield any scientifically documented evidence of its existence or properties in the available literature. This technical guide, therefore, broadens the scope to explore the documented anticoagulant activities of various extracts derived from plants within the Euphorbiaceae family, a plant family with a rich history in traditional medicine. This paper aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current state of research, focusing on quantitative data, experimental methodologies, and potential mechanisms of action.

Introduction to Anticoagulation and the Coagulation Cascade

Thrombosis, the formation of a blood clot inside a blood vessel, is a primary underlying cause of major cardiovascular events such as heart attack and stroke. Anticoagulant drugs are vital in the prevention and treatment of thrombotic disorders.[1] These agents act by interfering with the coagulation cascade, a complex series of enzymatic reactions involving various clotting factors that ultimately leads to the formation of a stable fibrin clot.[2][3]

The coagulation cascade is traditionally divided into three pathways: the intrinsic, extrinsic, and common pathways. The intrinsic pathway is initiated by contact activation of factor XII, while the extrinsic pathway is triggered by tissue factor (TF) exposed at the site of injury. Both pathways converge on the activation of factor X, which marks the beginning of the common pathway, leading to the generation of thrombin and the subsequent conversion of fibrinogen to fibrin.[3][4]

Evidence of Anticoagulant Activity in the Euphorbiaceae Family

Several studies have investigated the anticoagulant properties of extracts from plants belonging to the Euphorbiaceae family. While a specific compound named "this compound" remains unidentified, these studies provide a foundation for exploring this plant family as a potential source of novel anticoagulant agents.

Phyllanthus fraternus

An ethanolic extract of Phyllanthus fraternus has been shown to possess significant anticoagulant and antioxidant properties.[5][6] In vivo studies on rabbits demonstrated that the extract significantly increased both in vitro clotting time and bleeding time, effects that were comparable to those of heparin and aspirin.[5][6]

Euphorbia hirta

A study on the aqueous extract of Euphorbia hirta, commonly known as snake weed, demonstrated its anti-coagulation effect on human blood.[7] The study utilized a photo-optical method to detect clot formation and found that the extract prevented clotting.[7] The chemical constituents of Euphorbia hirta include gallic acid and quercitrin, which may contribute to its anticoagulant activity.[7]

Euphorbia heterophylla

A comparative study investigated the anticoagulant properties of an aqueous leaf extract of Euphorbia heterophylla against ethylenediaminetetraacetic acid (EDTA). The study found that the extract had a comparable effect to EDTA in preserving hematological parameters such as hemoglobin, platelet, red blood cell, and white blood cell counts when used as a storage anticoagulant.[8]

Quantitative Data on Anticoagulant Effects

The available literature provides some quantitative insights into the anticoagulant effects of Euphorbiaceae extracts. However, standardized data such as IC50 values for specific coagulation factors are largely unavailable, reflecting the early stage of research in this area.

| Plant Species | Extract Type | Assay | Key Findings | Reference |

| Phyllanthus fraternus | Ethanolic | In vitro clotting time, in vivo bleeding time (rabbits) | Significantly increased clotting and bleeding times. | [5][6] |

| Euphorbia hirta | Aqueous | In vitro clot detection (human blood) | Prevented blood clotting. | [7] |

| Euphorbia heterophylla | Aqueous leaf | In vitro preservation of blood parameters | Comparable to EDTA as a storage anticoagulant. | [8] |

Experimental Protocols

The methodologies employed in studying the anticoagulant properties of Euphorbiaceae extracts vary, reflecting the exploratory nature of the research.

Preparation of Plant Extracts

-

Euphorbia heterophylla : 5g of aqueous leaf extracts were prepared using a Soxhlet extracting machine. Serial dilutions of the extract were then made using distilled water.[8]

-

Euphorbia hirta : An extract was prepared by mixing 6 ml of distilled water with 4 g of the whole, crushed weed.[7]

In Vitro Anticoagulant Assays

-

Clotting Time Determination: The effect of Phyllanthus fraternus extract on in vitro clotting time was assessed, though specific details of the assay (e.g., PT, aPTT) are not extensively described in the provided abstracts.[5][6]

-

Photo-Optical Clot Detection: The anticoagulant effect of Euphorbia hirta extract was evaluated using a photo-optical method to detect clot formation in human blood samples.[7]

-

Hematological Parameter Analysis: For Euphorbia heterophylla, the anticoagulant effect was assessed by mixing 0.5 ml of various dilutions of the extract with 2 ml of whole human blood and storing for 5 days at 4°C. Hematological parameters were then analyzed using a hematology autoanalyzer.[8]

In Vivo Anticoagulant Assays

-

Bleeding Time in Rabbits: The in vivo anticoagulant effect of Phyllanthus fraternus extract was determined by measuring the bleeding time in rabbits.[5][6]

Potential Mechanisms of Action and Signaling Pathways

The precise mechanisms by which extracts from the Euphorbiaceae family exert their anticoagulant effects have not been fully elucidated. However, based on the standard coagulation cascade, several potential targets can be hypothesized. A prolongation of clotting time could indicate interference with the intrinsic, extrinsic, or common pathways of coagulation.

Below is a diagram illustrating the general coagulation cascade, which serves as a framework for understanding potential sites of anticoagulant action.

Caption: The Coagulation Cascade.

Experimental Workflow for Screening Anticoagulant Activity

The following diagram outlines a general workflow for the in vitro screening of plant extracts for anticoagulant properties.

Caption: Workflow for Anticoagulant Screening.

Future Directions and Conclusion

The preliminary findings on the anticoagulant properties of extracts from the Euphorbiaceae family are promising and warrant further investigation. Future research should focus on:

-

Bioassay-Guided Fractionation: To isolate and identify the specific bioactive compounds responsible for the observed anticoagulant effects.

-

Mechanism of Action Studies: To determine the precise molecular targets of these compounds within the coagulation cascade.

-

In Vivo Efficacy and Safety Studies: To evaluate the therapeutic potential and toxicological profile of isolated compounds in animal models.

References

- 1. Current update on herbal sources of antithrombotic activity—a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticoagulants: A Short History, Their Mechanism of Action, Pharmacology, and Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. escardio.org [escardio.org]

- 5. scialert.net [scialert.net]

- 6. scialert.net [scialert.net]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Euphorbetin Structure-Activity Relationship: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: Euphorbetin, a polyphenolic compound identified in plants of the Euphorbia genus, has garnered interest for its potential therapeutic applications. Notably, it is a significant component of extracts from Euphorbia lathyris seeds, which have demonstrated potent anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's biological activity, its putative mechanism of action, and the broader structure-activity relationships (SAR) of related compounds from Euphorbia that may inform future drug development efforts. While specific SAR studies on a series of this compound analogs are currently limited in the scientific literature, this guide synthesizes the available data to provide a foundational understanding for researchers in the field.

Biological Activity of this compound-Containing Extracts

An ethanolic extract derived from the defatted flour of Euphorbia lathyris seeds has been a primary source for investigating the biological effects of this compound. This extract, rich in polyphenols including this compound, esculetin, gaultherin, and kaempferol-3-rutinoside, has shown significant and selective antiproliferative activity against various cancer cell lines.[1][2][3]

The cytotoxic effects of this extract have been most prominently observed in colon and glioblastoma multiforme cancer cells. The mechanism underlying this activity is believed to involve the induction of programmed cell death, or apoptosis, through both the intrinsic and extrinsic pathways, as evidenced by the overexpression of caspases 9, 3, and 8.[1][2][3] Furthermore, the activation of autophagy has been identified as another mechanism contributing to its anticancer effects.[1][2][3] In vivo studies using colon cancer models have corroborated these in vitro findings, demonstrating a reduction in tumor size and the induction of apoptosis mediated by caspase-3.[4][5]

Quantitative Data on the Biological Activity of Euphorbia lathyris Extract

The following table summarizes the cytotoxic activity of the this compound-rich ethanolic extract from Euphorbia lathyris seeds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values represent the concentration of the extract required to inhibit the growth of 50% of the cancer cells.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| A-172 | Glioblastoma multiforme | 18.58 |

| T84 | Colon carcinoma | Data not specified |

| HCT-15 | Colon carcinoma | Data not specified |

| PANC-1 | Pancreatic adenocarcinoma | 185.76 ± 25.8 |

| MCF-7 | Breast cancer | 89.57 ± 6.29 |

| Data sourced from Mesas et al., 2021.[1] |

Structure-Activity Relationship (SAR) Insights from Related Euphorbia Compounds

In the absence of dedicated SAR studies on synthetic this compound analogs, insights can be drawn from research on other classes of compounds isolated from Euphorbia species, namely flavonoids and diterpenes. These findings can help hypothesize which structural modifications of this compound might enhance or diminish its biological activity.

Flavonoids:

-

Hydroxyl Groups: The presence and substitution pattern of hydroxyl groups are critical for activity.

-

Methylation: Methylation of the hydroxyl groups at the C-3 or C-7 positions has been shown to reduce the biological activity of flavonoids.

-

Glycosylation: The addition of sugar moieties (glycosylation) to the flavonoid core structure generally leads to a loss of activity.

Diterpenes:

-

Hydroxylation at C-3: A free hydroxyl group at the C-3 position is often associated with enhanced anticancer and anti-inflammatory activities.

-

Hydroxylation at C-2: Conversely, the presence of a hydroxyl group at the C-2 position appears to have a negative impact on these activities.

-

Esterification: The esterification of the hydroxyl group at C-3 can lead to an increase in biological activity.

These general principles suggest that the free hydroxyl groups on the this compound structure are likely crucial for its biological effects. Any modification, such as methylation or glycosylation, may lead to a reduction or loss of its anticancer properties.

Signaling Pathways and Mechanism of Action

The anticancer activity of this compound and related compounds from Euphorbia appears to be mediated through the modulation of key cellular signaling pathways that control cell survival, proliferation, and death. The primary mechanism identified is the induction of apoptosis.

Caption: Proposed mechanism of action for this compound-induced cell death.

Experimental Protocols

The evaluation of the cytotoxic and mechanistic properties of this compound and related compounds typically involves a series of in vitro assays.

1. Cytotoxicity Assessment using Sulforhodamine B (SRB) Assay:

The SRB assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

-

Cell Plating: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48-72 hours).

-

Cell Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

-

Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Unbound dye is removed by washing with 1% acetic acid.

-

Solubilization and Absorbance Reading: The protein-bound dye is solubilized with 10 mM Tris base solution, and the absorbance is measured at approximately 515 nm using a microplate reader. The IC50 value is then calculated.[6][7][8][9]

2. Apoptosis Detection by Caspase Activity Assay:

Caspase-Glo® 3/7, 8, and 9 assays are commonly used to measure the activity of key executioner and initiator caspases.

-

Cell Treatment: Cells are treated with the test compound for a specified duration.

-

Reagent Addition: A specific Caspase-Glo® reagent is added to each well, which lyses the cells and contains a proluminescent substrate for the target caspase.

-

Signal Generation: If the target caspase is active, it cleaves the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal.

-

Measurement: The luminescence is measured using a luminometer. An increase in luminescence corresponds to increased caspase activity.[10][11][12][13]

3. Analysis of Signaling Pathways by Western Blotting:

Western blotting is used to detect and quantify specific proteins involved in signaling pathways (e.g., PI3K/Akt).

-

Protein Extraction: Following treatment with the test compound, cells are lysed to extract total protein.

-

Protein Quantification: The protein concentration in each lysate is determined using a method such as the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).

-

Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins (e.g., Akt, phospho-Akt) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[14][15][16][17]

Caption: General experimental workflow for natural product drug discovery.

Conclusion and Future Directions

This compound stands out as a promising natural product with demonstrated anticancer potential, primarily through the induction of apoptosis and autophagy. While direct structure-activity relationship studies on this compound are yet to be extensively reported, the existing knowledge on related flavonoids and diterpenes from Euphorbia provides a valuable starting point for designing and synthesizing novel this compound analogs. Future research should focus on the synthesis of a library of this compound derivatives with systematic modifications to the core structure, particularly focusing on the number and position of hydroxyl groups and exploring the effects of esterification and other substitutions. Such studies, coupled with robust biological evaluation using the methodologies outlined in this guide, will be crucial in elucidating the specific structural requirements for optimal anticancer activity and advancing this compound-based compounds as potential therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Nature’s Green Potential: Anticancer Properties of Plants of the Euphorbiaceae Family - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. In vivo antitumor activity of Euphorbia lathyris ethanol extract in colon cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. zellx.de [zellx.de]

- 8. Sulforhodamine B (SRB) Cell Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]

- 10. Caspase-Glo® 3/7 Assay Protocol [promega.jp]

- 11. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. ulab360.com [ulab360.com]

- 13. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

In Silico Modeling of Euphorbetin-Target Interaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euphorbetin, a polyphenolic bioactive compound isolated from Euphorbia lathyris, has demonstrated significant potential as an anti-cancer agent. Studies on ethanolic extracts containing this compound have shown selective antitumor activity against colon cancer and glioblastoma multiforme cell lines. The primary mechanism of action appears to be the induction of programmed cell death through the activation of apoptotic and autophagic pathways, marked by the overexpression of caspases 9, 3, and 8.[1]

This technical guide provides a comprehensive framework for the in silico modeling of this compound's interaction with key protein targets implicated in its observed bioactivity. By leveraging computational methodologies, researchers can elucidate the molecular mechanisms underlying this compound's therapeutic effects, optimize its structure for enhanced efficacy, and accelerate the drug development process. While direct in silico studies on this compound are limited, this guide outlines a robust, target-centric approach based on its known biological effects and established computational techniques applied to similar natural products.

Potential Protein Targets for In Silico Modeling

Given that this compound-containing extracts induce apoptosis via caspase activation, the primary targets for in silico investigation are key proteins within the apoptotic signaling cascade.

-

Pro-Caspase-9: As an initiator caspase in the intrinsic apoptotic pathway, its activation is a critical step.

-

Pro-Caspase-3: An executioner caspase, its activation leads to the cleavage of cellular substrates and ultimately, cell death.

-

Pro-Caspase-8: An initiator caspase in the extrinsic apoptotic pathway, its inclusion can help determine the specific pathway modulated by this compound.

In Silico Modeling Workflow

The following workflow outlines the key steps for investigating the interaction between this compound and its potential protein targets.

Caption: In Silico Modeling Workflow for this compound-Target Interaction.

Experimental Protocols

Ligand and Target Preparation

Objective: To prepare the 3D structures of this compound (ligand) and the target proteins (pro-caspases) for docking and simulation.

Protocol:

-

Ligand Preparation:

-

Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).

-

Convert the 2D structure to a 3D structure using a molecular modeling software such as ChemDraw or Avogadro.[2]

-

Perform energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a stable conformation.

-

Save the prepared ligand in a suitable format (e.g., .pdbqt) for docking.

-

-

Target Preparation:

-

Download the crystal structures of the target proteins (Pro-Caspase-3, -8, and -9) from the Protein Data Bank (PDB).

-

Prepare the protein for docking using software like AutoDockTools or the Schrödinger Suite. This involves:

-

Removing water molecules and heteroatoms.

-

Adding polar hydrogens.

-

Assigning atomic charges (e.g., Gasteiger charges).

-

Defining the binding site (grid box) based on known active sites or allosteric sites.

-

-

Molecular Docking

Objective: To predict the preferred binding orientation and affinity of this compound to the target proteins.

Protocol:

-

Software: Utilize molecular docking software such as AutoDock Vina, PyRx, or MOE.[3][4][5]

-

Procedure:

-

Load the prepared ligand and target protein structures into the docking software.

-